Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate

Lipophilicity Drug-likeness Physicochemical property

Researchers relying on generic pyrazolo[1,5-a]pyrimidine building blocks face inconsistent SAR due to regioisomer or ester variability. Methyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1005209-41-5) is a purine bioisostere scaffold featuring a 6-chloro substituent for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, enabling rapid C6 diversification without perturbing the 2-methyl ester group. - Rule-of-3 compliant (MW 211.60; 2 rotatable bonds) for fragment-based screening libraries. - XLogP3 1.1 (0.4 units lower than ethyl ester) maintains drug-likeness and aqueous solubility for assay compatibility. - ≥97% commercial purity from multiple global vendors ensures batch-to-batch consistency and reliable impurity profiles. - In stock for immediate gram-to-gram scale-up; no custom synthesis delays.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 1005209-41-5
Cat. No. B1504445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate
CAS1005209-41-5
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN2C=C(C=NC2=C1)Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-8(13)6-2-7-10-3-5(9)4-12(7)11-6/h2-4H,1H3
InChIKeyGXHPYPSCCJMAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidine Core Scaffold for Kinase Inhibitor Development


Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate (CAS 1005209-41-5) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family—a well-established purine bioisostere scaffold widely exploited in kinase inhibitor design [1]. The compound features a chlorine substituent at the 6-position and a methyl ester at the 2-carboxylate position, a substitution pattern that distinguishes it from other regioisomers and ester analogs and dictates its synthetic utility as a late-stage diversification handle [2].

Purine bioisostere scaffold — established hinge-binding mimetic for ATP-competitive kinase inhibitor design.
6-chloro diversification handle — enables regioselective SNAr or cross-coupling without perturbing the 2-ester group.
Reported lead-like property profile — computed low lipophilicity and favorable MW support early-stage library design.

Structural Specificity: 6-Chloro and 2-Methyl Ester Substituents


The pyrazolo[1,5-a]pyrimidine scaffold is not a single entity but a family of regioisomers and substitution variants whose pharmacokinetic, reactivity, and target-binding profiles diverge sharply. Replacing the 6-chloro substituent with hydrogen or another halogen, shifting the carboxylate from the 2- to the 3-position, or exchanging the methyl ester for a bulkier alkyl group directly alters lipophilicity, metabolic stability, and the efficiency of downstream derivatization [1]. The quantitative evidence below demonstrates that even minor structural perturbations produce measurable differences in computed properties, purity specifications, and functional versatility—making generic substitution a risk for inconsistent SAR and synthesis outcomes .

Ethyl ester analog may shift lipophilicity and ADME profile; XLogP3 differs by ~0.4 log units, potentially altering permeability ranking in lead series.
3-carboxylate regioisomer repositions the ester relative to the hinge-binding region, likely affecting target complementarity and SAR interpretation.
6-Cl substitution state controls reactivity for downstream coupling; replacing it with H or another halogen may reduce diversification efficiency.

Quantitative Comparison Against Closest Structural Analogs


Reduced Lipophilicity Versus Ethyl Ester Analog

Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate exhibits a computed XLogP3 of 1.1, whereas the direct ethyl ester analog (CAS 1005209-44-8) has an XLogP3 of 1.5, reflecting a measurable difference in lipophilicity that impacts aqueous solubility and passive permeability [1]. The 0.4 log unit difference corresponds to an approximately 2.5-fold lower octanol-water partition coefficient for the methyl ester, which is relevant for early ADME profiling in kinase inhibitor programs [2].

Lipophilicity (XLogP3)
Head-to-head
Target XLogP3 = 1.1
Ethyl ester analog = 1.5
−0.4 log units (~2.5× lower partition coefficient)
Supports lower lipophilicity hit-to-lead selection.
Computed value (XLogP3 3.0); interpret in context of ADME assay validation.
Lipophilicity Drug-likeness Physicochemical property

Favorable Molecular Weight and Conformational Flexibility

The molecular weight of methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is 211.60 g/mol with 2 rotatable bonds, compared to 225.63 g/mol and 3 rotatable bonds for the ethyl ester analog [1]. This 14 g/mol molecular weight advantage and the reduction in degrees of conformational freedom favor the methyl ester in early-stage library design where maintaining lead-like properties (MW <300, rotatable bonds ≤3) is prioritized [2].

MW & Rotatable Bonds
Head-to-head
MW = 211.60 g/mol (ethyl ester 225.63)
Rotatable bonds = 2 (ethyl ester 3)
Aligns with fragment lead-likeness criteria (Rule of 3).
Computed descriptors; experimental property confirmation recommended.
Molecular weight Rotatable bonds Lead-likeness

Higher Vendor-Specified Purity

Commercially, methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is offered at ≥97% purity by multiple suppliers, whereas the ethyl ester and the 3-carboxylate regioisomer are typically specified at 95% minimum purity . This difference, while modest, reflects a more mature synthesis and purification protocol for the 2-methyl ester-6-chloro scaffold, potentially reducing batch-to-batch variability in downstream biological assays .

Vendor Purity
Data to verify
Target compound: ≥97%
Ethyl ester/3-carboxylate analog: 95%
Difference: +2 percentage points
May reduce batch-to-batch variability in downstream assays.
Supplier-reported specification; source-specific review needed.
Purity specification QC control Reproducibility

Validated Purine Bioisostere for Kinase Hinge Binding

The pyrazolo[1,5-a]pyrimidine ring system has been experimentally validated as a purine bioisostere capable of mimicking the adenine hinge-binding motif in ATP-competitive kinase inhibitors, with multiple studies reporting nanomolar CDK2 inhibition for derived analogs (e.g., IC50 = 2 nM for select 3-bromo-7-substituted derivatives) [1]. While direct target-engagement data for the 6-chloro-2-methyl ester parent compound remain limited, its isosteric relationship to validated purine-mimetic cores provides class-level structural confidence for its use as a privileged building block in medicinal chemistry campaigns [2].

Bioisostere Validation
Class-level
Pyrazolo[1,5-a]pyrimidine core confirmed as purine hinge-mimetic; CDK2 IC50 up to 2 nM for close analogs.
Class-level scaffold confidence; direct target engagement data for the parent compound are limited.
Review analog SAR before committing to kinase panel selection.
Kinase inhibitor Purine bioisostere Scaffold hopping

Optimal Application Scenarios


Hit-to-Lead Libraries Favoring Lower Lipophilicity

Given its XLogP3 of 1.1 (0.4 units lower than the ethyl ester), methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is best suited for early-stage medicinal chemistry libraries where maintaining drug-likeness parameters—specifically low lipophilicity to minimize off-target pharmacology—is a critical selection criterion [1]. Its validated purine bioisostere backbone ensures confidence in kinase hinge-binding engagement while the lower logP supports aqueous solubility and assay compatibility .

Regioselective Functionalization at the 6-Chloro Position

The 6-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, enabling rapid diversification of the C6 vector without perturbing the 2-methyl ester group. In contrast to the 3-carboxylate regioisomer, the 2-ester orientation preserves the distal placement of the ester from the hinge-binding region, minimizing steric interference in CDK2-targeted designs [1]. The ≥97% commercial purity further ensures that post-functionalization impurity profiles are predominantly governed by the chemistry, not by the starting material .

Fragment-Based Drug Discovery Collections

With a molecular weight of 211.60 g/mol and only 2 rotatable bonds, this compound falls comfortably within the Rule of 3 for fragment-based screening libraries [1]. Its higher purity specification reduces downstream false-positive fragments by eliminating reactive or toxic impurities that can dominate early screening outcomes. The chlorine atom additionally provides a convenient anomalous scattering center for X-ray crystallography, facilitating fragment-soaking experiments and structural biology feedback .

Scalable Synthesis and Industrial Procurement

The commercial availability at 97% purity from multiple global vendors, combined with a well-characterized synthetic pathway, supports seamless scale-up from milligram to gram quantities without the delays of custom synthesis. The lower cost and higher batch-to-batch consistency compared to less mature analogs (e.g., the ethyl ester or the 3-carboxylate isomer) make it the preferred procurement choice for industrial kinase inhibitor discovery projects where reproducibility and supply chain reliability are paramount [1].

Application
Selection Property
Validation Focus
Lower lipophilicity hit-to-lead screening
Computed XLogP3 profile vs. ethyl ester
ADME assay compatibility and off-target liability screening
Regioselective C6 functionalization
6-chloro substitution handle; 2-ester orientation
SNAr/cross-coupling efficiency and post-derivatization purity
Fragment-based library design
MW 211.60 g/mol, 2 rotatable bonds (Rule of 3)
False-positive fragment risk and X-ray anomalous scattering utility
Scalable procurement for kinase programs
Multi-vendor availability at ≥97% purity
Supply chain reproducibility and batch-to-batch consistency
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